molecular formula C10H9N3O3S B2364980 2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid CAS No. 439092-52-1

2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid

Cat. No.: B2364980
CAS No.: 439092-52-1
M. Wt: 251.26
InChI Key: GQQKOBSWEJXCQE-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid is a heterocyclic compound with the molecular formula C10H9N3O3S and a molecular weight of 251.266 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes a pyrazolo[1,5-a]benzimidazole core, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzimidazole with sulfonating agents under controlled temperatures and pressures . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced reactors and automation in the process can further enhance the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyrazolo[1,5-a]benzimidazole core with a sulfonic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-6-4-10-11-8-5-7(17(14,15)16)2-3-9(8)13(10)12-6/h2-5,12H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQKOBSWEJXCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(N2N1)C=CC(=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439092-52-1
Record name 2-METHYL-1H-PYRAZOLO(1,5-A)BENZIMIDAZOLE-6-SULFONIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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